molecular formula C10H15N3O B2614649 n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide CAS No. 1700583-25-0

n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2614649
CAS No.: 1700583-25-0
M. Wt: 193.25
InChI Key: AHOJRRQZIUAHTM-UHFFFAOYSA-N
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Description

n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide: is an organic compound that belongs to the class of amides It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide typically involves the reaction of a pyrazole derivative with an appropriate acylating agent. One common method is the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Solvent-free synthesis methods are also explored to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its pyrazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential as a pharmaceutical intermediate is explored, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: In the materials science field, the compound is investigated for its use in the synthesis of polymers and other advanced materials. Its ability to form stable amide bonds makes it valuable in creating durable materials.

Mechanism of Action

The mechanism by which n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways involved in oxidative stress, contributing to its therapeutic potential.

Comparison with Similar Compounds

    n-[1-Ethyl-3-methyl-1H-pyrazol-5-yl]prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.

    n-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide: Similar structure but with a different position of the substituent on the pyrazole ring.

Uniqueness: n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-5-9(14)11-8-6-13(4)12-10(8)7(2)3/h5-7H,1H2,2-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOJRRQZIUAHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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